

Ethyl (4-methoxybenzyl)carbamate molecular weight and formula

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Compound of Interest

Compound Name: Ethyl (4-methoxybenzyl)carbamate

Cat. No.: B2614094

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An In-Depth Technical Guide to **Ethyl (4-methoxybenzyl)carbamate**

Introduction and Strategic Overview

Ethyl (4-methoxybenzyl)carbamate is an organic molecule of significant interest to researchers in synthetic and medicinal chemistry. Its structure combines two key moieties: the carbamate functional group, a cornerstone in drug design and protecting group chemistry, and the 4-methoxybenzyl (PMB) group, renowned for its stability and selective cleavage. This guide provides a comprehensive technical overview of its molecular characteristics, synthesis, and applications, with a focus on its strategic use in drug development and complex organic synthesis.

As a note on scientific integrity, it is important to state that while the fundamental properties of this molecule can be defined, specific, experimentally determined data such as melting point, boiling point, and a dedicated Safety Data Sheet (SDS) are not prevalent in publicly accessible databases. Therefore, this guide is built upon established chemical principles, data from closely related analogues, and validated synthetic methodologies to provide a robust and reliable resource for the practicing scientist.

Part 1: Core Molecular and Chemical Profile

The foundational attributes of **Ethyl (4-methoxybenzyl)carbamate** are summarized below. Understanding these core properties is the first step in designing its application in any research

endeavor.

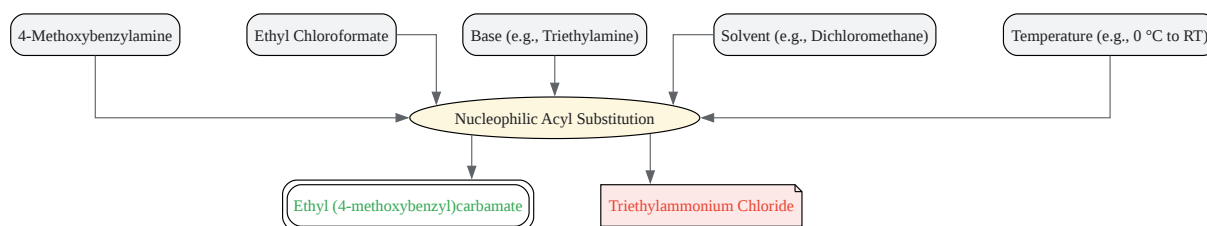
Property	Value	Source
Molecular Formula	C ₁₁ H ₁₅ NO ₃	[1]
Molecular Weight	209.24 g/mol	[1]
Alternate Name	Ethyl N-[(4-methoxyphenyl)methyl]carbamate	[1]
Physical Appearance	Not experimentally reported; likely a white to off-white solid or oil.	Inferred
Solubility	Not experimentally reported; expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.	Inferred

Part 2: Synthesis and Manufacturing

The synthesis of **Ethyl (4-methoxybenzyl)carbamate** is not widely documented with a specific, dedicated protocol. However, a reliable synthetic route can be designed based on fundamental and well-established carbamate formation reactions. The most direct and logical approach involves the reaction of 4-methoxybenzylamine with ethyl chloroformate.

Proposed Synthetic Workflow

The reaction proceeds via a nucleophilic acyl substitution, where the amine nitrogen of 4-methoxybenzylamine attacks the electrophilic carbonyl carbon of ethyl chloroformate. A mild base is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.



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Caption: Proposed synthesis workflow for **Ethyl (4-methoxybenzyl)carbamate**.

Detailed Experimental Protocol

This protocol is a self-validating system, designed with standard purification and analytical checks to ensure the integrity of the final compound.

- **Reaction Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 4-methoxybenzylamine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).
- **Base Addition:** Add triethylamine (1.1 eq) to the solution. Cool the flask to 0 °C in an ice-water bath.
- **Reagent Addition:** Add ethyl chloroformate (1.05 eq), dissolved in a small volume of anhydrous DCM, dropwise to the stirred solution over 15-20 minutes.
- **Reaction Progression:** Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.
- **Workup:** Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product. Purify the residue using flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure **Ethyl (4-methoxybenzyl)carbamate**.
- Validation: Confirm the structure and purity of the final product using ^1H NMR, ^{13}C NMR, and mass spectrometry.

Part 3: Core Application in Drug Development - Amine Protection

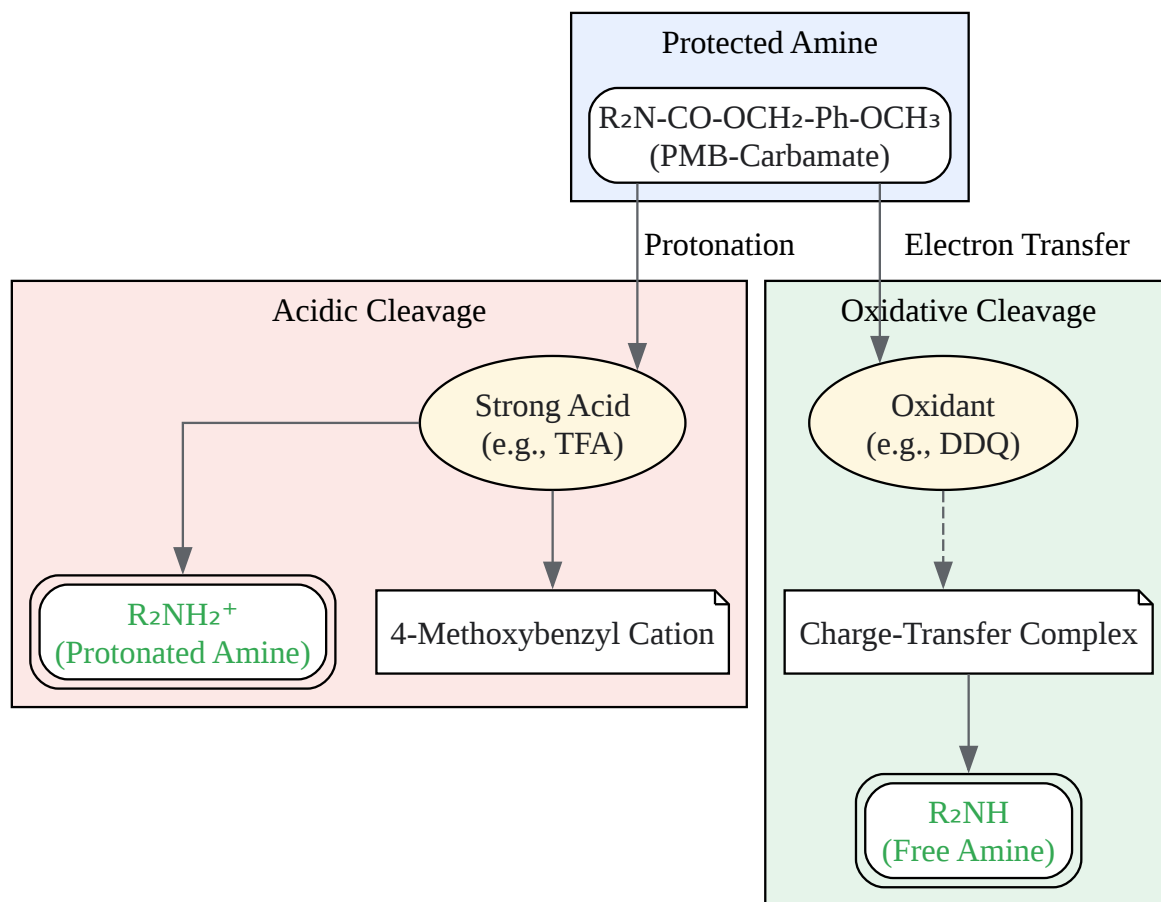
In complex molecule synthesis, a primary application for a compound like **Ethyl (4-methoxybenzyl)carbamate** is not as a final drug but as a crucial intermediate where the 4-methoxybenzyl carbamate (PMB-carbamate) moiety serves as a protecting group for a primary or secondary amine.^[2] The protection of amines is essential to prevent their high reactivity and basicity from interfering with reactions at other sites in a molecule.^[2]

The PMB group is an acid-labile protecting group.^[3] Its key advantage lies in its selective removal under conditions that may leave other protecting groups, such as benzyl (Bn) or tert-butyloxycarbonyl (Boc), intact, enabling orthogonal protection strategies.^{[4][5]}

Deprotection (Cleavage) Mechanisms

The removal of the PMB-carbamate group is typically achieved under oxidative or strongly acidic conditions.

- Acidic Cleavage: Treatment with a strong acid, such as trifluoroacetic acid (TFA), protonates the carbamate oxygen, leading to the formation of a stable 4-methoxybenzyl cation, which is scavenged by an appropriate nucleophile like anisole.^{[3][4]} This regenerates the free amine.
- Oxidative Cleavage: Reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can selectively cleave PMB ethers. While less common for PMB carbamates, this pathway proceeds through the formation of a charge-transfer complex, which is facilitated by the electron-rich nature of the 4-methoxybenzyl group.^[4]



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Caption: Key deprotection pathways for a PMB-carbamate protecting group.

Part 4: Potential Roles in Medicinal Chemistry

Beyond its role as a protecting group, the carbamate linkage is a privileged scaffold in modern drug design.[6] It is recognized for its proteolytic stability and ability to act as a peptide bond isostere.[7]

- **Prodrug Design:** Carbamates are frequently employed in prodrug strategies to mask a polar amine or hydroxyl group, thereby enhancing membrane permeability and oral bioavailability. Once metabolized in the body (e.g., via hydrolysis), the active parent drug is released.[7]

Ethyl (4-methoxybenzyl)carbamate could theoretically be incorporated into a larger molecule to serve this function.

- **Bioactive Scaffold:** The carbamate moiety itself can be critical for drug-target interactions, often participating in hydrogen bonding with receptor active sites. Numerous approved drugs for treating cancer, epilepsy, and viral infections contain a core carbamate structure.^[7]

Part 5: Safety and Handling

A specific Safety Data Sheet (SDS) for **Ethyl (4-methoxybenzyl)carbamate** is not readily available. It is critical not to extrapolate safety data from the similarly named "ethyl carbamate" (urethane), which is a known carcinogen.^{[8][9]}

Inferred Safety Protocol: In the absence of specific toxicological data, **Ethyl (4-methoxybenzyl)carbamate** should be handled as a compound of unknown toxicity. Adherence to Good Laboratory Practices (GLP) is mandatory.

- **Personal Protective Equipment (PPE):** Wear nitrile gloves, safety glasses with side shields, and a lab coat.
- **Engineering Controls:** Handle the substance exclusively in a certified chemical fume hood to avoid inhalation of any potential dust or vapors.
- **Handling:** Avoid contact with skin and eyes. Do not ingest.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
- **Disposal:** Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

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